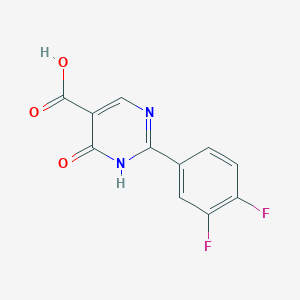![molecular formula C20H17Cl2N3O3 B5434226 1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5434226.png)
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione, also known as DCPM, is a pyrazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of 1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of disease. This compound also exhibits anticonvulsant effects, suggesting its potential use in the treatment of epilepsy. Additionally, this compound has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has several advantages for lab experiments. It exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of pain and inflammation. This compound also exhibits anticonvulsant effects, making it a useful tool for studying the mechanisms of epilepsy. However, there are some limitations to using this compound in lab experiments. It exhibits poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to exhibit toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the exact mechanism of action of this compound. Additionally, further research is needed to determine the potential therapeutic applications of this compound, including its use in the treatment of neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
合成法
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione can be synthesized using a variety of methods, including the condensation reaction of 4-(4-morpholinyl)benzaldehyde with 1-(3,4-dichlorophenyl)hydrazine in the presence of acetic acid. The resulting product is then treated with 3,5-pyrazolidinedione in the presence of a base to yield this compound. Other methods include the reaction of 1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione with 4-(4-morpholinyl)benzaldehyde in the presence of a base.
科学的研究の応用
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of various diseases, including chronic pain, epilepsy, and inflammation. This compound has also been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c21-17-6-5-15(12-18(17)22)25-20(27)16(19(26)23-25)11-13-1-3-14(4-2-13)24-7-9-28-10-8-24/h1-6,11-12H,7-10H2,(H,23,26)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYNKHMRYRYBD-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5434148.png)
![(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[methyl(2-phenylethyl)amino]ethyl}amine](/img/structure/B5434153.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5434165.png)
![ethyl {5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5434168.png)
![allyl 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5434175.png)

![3-methyl-4-[(2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazin-2-one](/img/structure/B5434185.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434188.png)
![(2S*,4S*,5R*)-4-{[(carboxymethyl)(methyl)amino]carbonyl}-5-(4-chlorophenyl)-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5434207.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5434211.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-4-methoxybenzamide](/img/structure/B5434221.png)
![3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5434224.png)
![N-cyclopentyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5434232.png)